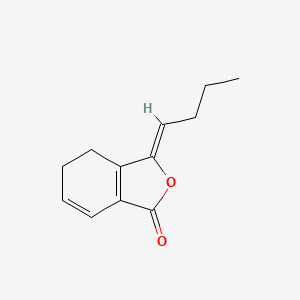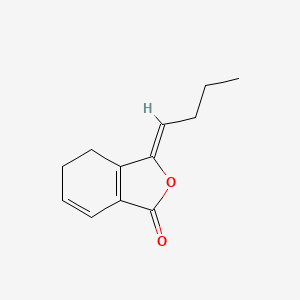
Lunularin
描述
Lunularin is a dihydrostilbenoid compound found in various plants, including common celery and the roots of Hydrangea macrophylla . It is a naturally occurring bibenzyl derivative and has been identified as a metabolite of resveratrol by the human gut microbiota . This compound has garnered interest due to its potential biological activities and its role in the metabolism of polyphenols.
科学研究应用
Lunularin has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of polyphenols and their derivatives.
Medicine: Research has explored its potential anti-inflammatory and anti-cancer properties.
Industry: this compound’s antioxidant properties make it a candidate for use in food and cosmetic industries.
作用机制
Target of Action
Lunularin is a metabolite associated with the metabolism of resveratrol by the human gut microbiota .
Mode of Action
In the metabolism of resveratrol, this compound is produced through a sequence of dehydroxylation at the 5-position of dihydroresveratrol, a reduced form of resveratrol . This suggests that this compound might interact with its targets by undergoing further metabolic transformations, potentially influencing the bioactivities of resveratrol.
Biochemical Pathways
The biochemical pathway involving this compound is primarily associated with the metabolism of resveratrol. Resveratrol is reduced to dihydroresveratrol, which in the this compound-producer metabotype, is sequentially dehydroxylated at the 5-position to yield this compound . This process indicates that this compound is part of the complex biochemical pathways of resveratrol metabolism.
Pharmacokinetics
It is known that this compound, along with other metabolites of resveratrol, is more abundantly distributed in tissues, the gastrointestinal tract (git), and biological fluids compared to resveratrol and its conjugates . This suggests that this compound may have a significant impact on the bioavailability of resveratrol.
Result of Action
This compound, along with dihydroresveratrol, has been found to contribute significantly to the biological activities of resveratrol . In particular, these metabolites have been observed to exhibit stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues .
Action Environment
The production of this compound is influenced by the gut microbiota, indicating that the gut environment plays a crucial role in its action . It has been observed that the this compound non-producer metabotype is more prevalent in females, but independent of individuals’ BMI and age . This suggests that factors such as gender and gut microbiota composition can influence the production and action of this compound.
生化分析
Biochemical Properties
Lunularin interacts with various enzymes and proteins in biochemical reactions. It is produced from lunularic acid by the enzyme lunularic acid decarboxylase . In the human gut microbiota, resveratrol is reduced to dihydroresveratrol, which in this compound-producing metabotypes, is sequentially dehydroxylated at the 5-position to yield this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It exhibits stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues . This compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After 4-week oral administration in mice, this compound and its conjugates were found to be more abundantly distributed in tissues, gastrointestinal tract, and biological fluids compared to resveratrol and its conjugates .
Metabolic Pathways
This compound is involved in the metabolic pathways of resveratrol. In the human gut microbiota, resveratrol is reduced to dihydroresveratrol, which in this compound-producing metabotypes, is sequentially dehydroxylated at the 5-position to yield this compound .
准备方法
Synthetic Routes and Reaction Conditions: Lunularin can be synthesized through a modular synthesis approach. One method involves the use of microwave-assisted Sonogashira couplings, starting from appropriate iodophenols and trimethylsilylacetylene . This method allows for the efficient preparation of this compound in four steps.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. The scalability of the microwave-assisted Sonogashira coupling method suggests potential for industrial application.
化学反应分析
Types of Reactions: Lunularin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted from lunularic acid through decarboxylation by the enzyme lunularic acid decarboxylase .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, using reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Oxidation of this compound can yield quinones or other oxidized derivatives.
Reduction: Reduction typically produces dihydro derivatives.
Substitution: Substitution reactions can result in various alkylated or acylated products.
相似化合物的比较
- Dihydroresveratrol
- 3,4’-Dihydroxy-trans-stilbene
- Pinosylvin
- Dihydropinosylvin
- 4-Hydroxydibenzyl
Lunularin’s distinct metabolic pathway and its potential health benefits make it a compound of significant interest in various fields of research.
属性
IUPAC Name |
3-[2-(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,15-16H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEYXPCRQKRNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190614 | |
| Record name | Lunularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37116-80-6 | |
| Record name | Lunularin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37116-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lunularin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037116806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lunularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUNULARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXG9EP247C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


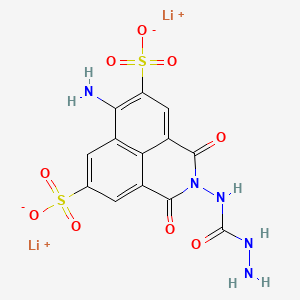
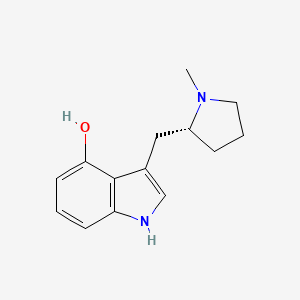
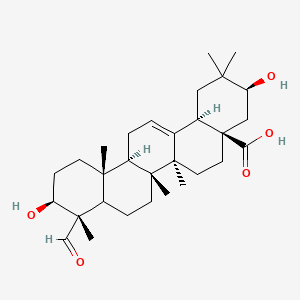

![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)
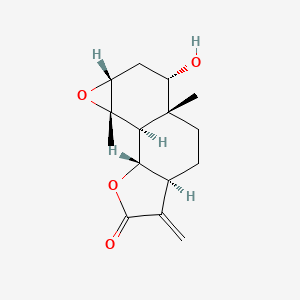
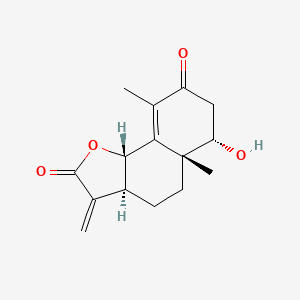
![2-cyclohexyl-5,7-di(phenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1675377.png)
![5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[(2,2-dichloroacetyl)amino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxyme](/img/structure/B1675378.png)
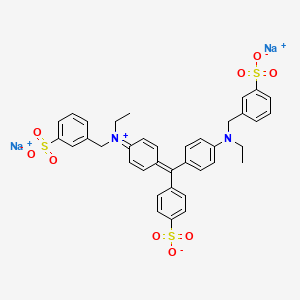
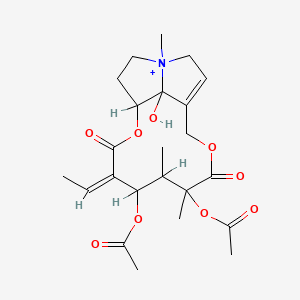
![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)
